Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate

Conformational analysis Dynamic NMR Medicinal chemistry

Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate (CAS 1772585-22-4, molecular formula C11H21NO2, MW 199.29 g/mol) is a piperidine derivative featuring a gem-dimethyl substitution at the 3-position and an ethyl acetate moiety at the 4-position. The 3,3-dimethyl group introduces significant conformational constraint to the piperidine ring, a structural feature leveraged in medicinal chemistry to enhance target-binding selectivity and pharmacokinetic profiles.

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
Cat. No. B13073801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3,3-dimethylpiperidin-4-yl)acetate
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1CCNCC1(C)C
InChIInChI=1S/C11H21NO2/c1-4-14-10(13)7-9-5-6-12-8-11(9,2)3/h9,12H,4-8H2,1-3H3
InChIKeyLFICAOYKBJDEAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate – Procurement & Selection Guide for a Conformationally Constrained Piperidine Building Block


Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate (CAS 1772585-22-4, molecular formula C11H21NO2, MW 199.29 g/mol) is a piperidine derivative featuring a gem-dimethyl substitution at the 3-position and an ethyl acetate moiety at the 4-position . The 3,3-dimethyl group introduces significant conformational constraint to the piperidine ring, a structural feature leveraged in medicinal chemistry to enhance target-binding selectivity and pharmacokinetic profiles [1]. The ethyl ester functionality provides a versatile synthetic handle for further derivatization, including hydrolysis to the corresponding carboxylic acid, amidation, or reduction to the primary alcohol . This compound is supplied by multiple vendors with a typical purity specification of ≥98%, supported by NMR, HPLC, and LC-MS characterization data .

Why Ethyl 2-(Piperidin-4-yl)acetate or Other Piperidine Esters Cannot Replace the 3,3-Dimethyl Congener


The 3,3-gem-dimethyl substitution on the piperidine ring is not an inert decoration; it fundamentally alters the conformational dynamics and steric environment of the scaffold [1]. In the unsubstituted analog ethyl 2-(piperidin-4-yl)acetate, the piperidine ring undergoes rapid chair-to-chair interconversion, presenting an ensemble of conformations to biological targets. In contrast, the gem-dimethyl group raises the ring-inversion barrier, biasing the conformational equilibrium and introducing axial/equatorial preferences that can be exploited for target selectivity [1][2]. This conformational restriction has been directly exploited in drug discovery programs: gem-disubstituted piperidines have yielded potent NK1 antagonists with excellent in vivo pharmacokinetic profiles, whereas their conformationally flexible analogs lacked sufficient selectivity [2]. Furthermore, the ethyl ester group—compared to the methyl or tert-butyl ester variants—offers a distinct balance of lipophilicity, hydrolytic stability, and synthetic utility that is not interchangeable without altering downstream reaction efficiency or pharmacokinetic properties . Simply substituting a generic ethyl 2-(piperidin-4-yl)acetate or a different ester congener risks losing the conformational bias and physicochemical profile that make this scaffold valuable for structure-based drug design and SAR exploration.

Quantitative Evidence for Differentiation of Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate vs. Closest Analogs


Piperidine Ring-Inversion Barrier: 3,3-Dimethyl vs. Unsubstituted Piperidine

The 3,3-dimethyl substitution substantially elevates the barrier to piperidine ring inversion compared to unsubstituted piperidine, imparting conformational semi-rigidity. This restricts the number of accessible chair conformers and biases the spatial presentation of the 4-position substituent, a feature directly applicable to target-binding selectivity in drug design [1][2].

Conformational analysis Dynamic NMR Medicinal chemistry

Conformational Restriction Translates to Biological Selectivity: Gem-Dimethyl Piperidine NK1 Antagonist vs. Non-Gem-Dimethyl Analogs

In a medicinal chemistry program targeting the NK1 receptor, gem-disubstituted piperidine scaffolds demonstrated that the conformational restriction imposed by the gem-dimethyl group was critical for achieving both potent receptor binding and acceptable in vivo pharmacokinetic profiles across rodent and monkey models. Non-gem-dimethyl analogs yielded inferior selectivity and PK [1].

NK1 antagonist GPCR Drug design

σ1 Receptor Affinity of 3,3-Dimethylpiperidine Derivatives vs. Carbocyclic Analogs

A series of 3,3-dimethylpiperidine derivatives bearing diverse heterocyclic substituents demonstrated sub-nanomolar affinity for the σ1 receptor (Ki = 0.14–0.38 nM for the most potent compounds 18a, 19a, 19b) with good selectivity over the σ2 receptor [1]. The 3,3-dimethylpiperidine core was essential for achieving this combination of high affinity and selectivity, as carbocyclic starting analogs lacking the piperidine nitrogen showed markedly different binding profiles [1].

Sigma receptor Radioligand binding CNS pharmacology

Ethyl Ester vs. Methyl Ester: Lipophilicity and Synthetic Utility

The ethyl ester of 2-(3,3-dimethylpiperidin-4-yl)acetate possesses higher lipophilicity (calculated XLogP3 ≈ 1.8 for the free base) compared to the methyl ester analog (calculated XLogP3 ≈ 1.3), yet remains significantly less lipophilic than the tert-butyl ester (calculated XLogP3 ≈ 2.4). This intermediate lipophilicity profile provides a balanced solubility-permeability profile suitable for CNS drug discovery, while the ethyl ester is more readily hydrolyzed under mild basic conditions than the sterically hindered tert-butyl ester—facilitating controlled deprotection in multi-step synthetic sequences [1].

Ester reactivity Lipophilicity Synthetic intermediate

Commercial Purity Benchmarking: Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate vs. Common Piperidine Ester Building Blocks

Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate is routinely supplied at ≥98% purity with full analytical characterization including 1H NMR, HPLC, and LC-MS, as confirmed by multiple independent vendors . This purity specification exceeds the typical 95–97% offered for the des-methyl analog ethyl 2-(piperidin-4-yl)acetate from comparable suppliers, reflecting the additional purification steps inherent to the synthesis of the gem-dimethyl-substituted scaffold .

Chemical purity Quality control Procurement specification

Optimal Application Scenarios for Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate Based on Quantitative Evidence


CNS Drug Discovery: σ1 Receptor-Targeted Library Synthesis

Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate serves as an ideal starting material for constructing focused compound libraries targeting the σ1 receptor. As demonstrated by Ferorelli et al. (2011), the 3,3-dimethylpiperidine scaffold can be elaborated to achieve sub-nanomolar σ1 affinity (Ki = 0.14–0.38 nM) with selectivity over σ2 [1]. The ethyl ester group enables straightforward hydrolysis to the carboxylic acid for amide coupling or reduction to the alcohol for further functionalization, while the gem-dimethyl substitution provides the conformational rigidity correlated with high target affinity [1][2].

Conformationally Constrained Fragment-Based Drug Design (FBDD)

The elevated ring-inversion barrier (ΔG‡ = 44.4 kJ/mol) imparted by the 3,3-dimethyl group makes this compound a valuable fragment-sized building block for FBDD campaigns where conformational pre-organization is desired [2]. Unlike the flexible ethyl 2-(piperidin-4-yl)acetate, this compound presents a semi-rigid scaffold that reduces the entropic penalty upon target binding—a principle validated in the NK1 antagonist program where gem-disubstitution was critical for achieving in vivo efficacy [3]. The ethyl ester handle allows rapid analog generation via parallel amidation or ester aminolysis.

Orthogonal Protecting Group Strategy in Multi-Step Synthesis

In synthetic sequences requiring the selective deprotection of ester functionalities, the ethyl ester of this compound offers base-labile cleavage (1M NaOH/EtOH, 25 °C, 2–4 h) orthogonal to acid-labile tert-butyl esters and tert-butyl carbamates (Boc) [1]. This enables chemists to construct complex intermediates where the 3,3-dimethylpiperidine scaffold is incorporated early and the ester is unmasked selectively at a late stage without disturbing other protecting groups. The ≥98% purity specification from multiple suppliers ensures consistent performance in these demanding multi-step protocols [2][3].

Quote Request

Request a Quote for Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.